molecular formula C13H18S B15470559 2,2-Dimethyl-1-phenylpentane-1-thione CAS No. 52433-12-2

2,2-Dimethyl-1-phenylpentane-1-thione

Cat. No.: B15470559
CAS No.: 52433-12-2
M. Wt: 206.35 g/mol
InChI Key: FVKJHIDWNVAADI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-phenylpentane-1-thione (CAS 52433-12-2) is a sulfur-containing organic compound with the molecular formula C13H18S and a molecular weight of 206.35 g/mol . It is characterized by a phenyl group attached to a pentane backbone that is substituted with two methyl groups at the 2-position and a thione (C=S) functional group at the 1-position . This structural configuration, particularly the steric hindrance imparted by the 2,2-dimethyl group and the presence of the thione group, results in unique physicochemical properties that differentiate it from analogous ketones or alkenes . The thione group increases the compound's polarity and leads to stronger dipole-dipole interactions, which can influence its boiling point and solubility . The C=S bond is longer and less polar than a C=O bond, which in turn dictates its distinct reactivity in nucleophilic attacks, often resulting in slower hydration but higher thiophilicity . In research, this compound serves as a valuable intermediate or building block for the synthesis of more complex heterocyclic structures. For instance, thioketone-containing precursors are utilized in multi-component reactions to synthesize biologically relevant quinazolinone derivatives . Its thione group also makes it a promising candidate for investigation in coordination chemistry as a ligand for transition metals, where its binding modes and stability constants can be studied . Spectroscopically, the compound can be identified by a C=S stretching vibration in IR spectroscopy, typically appearing around 1200 cm⁻¹, which is distinct from the C=O stretch of ketones . This product is intended for research and development purposes only. It is not intended for human or veterinary use.

Properties

CAS No.

52433-12-2

Molecular Formula

C13H18S

Molecular Weight

206.35 g/mol

IUPAC Name

2,2-dimethyl-1-phenylpentane-1-thione

InChI

InChI=1S/C13H18S/c1-4-10-13(2,3)12(14)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3

InChI Key

FVKJHIDWNVAADI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C(=S)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 1-Phenyl-1-pentene : An alkene with a phenyl group at the 1-position.
  • 2-Phenyl-1-pentene : Features a phenyl group at the 2-position, altering steric and electronic effects.
  • 3-Methyl-2-(n-pentanyl)-2-cyclopentene-1-one (dihydrojasmone): A cyclic ketone with branched alkyl substituents, highlighting the impact of ring systems on stability .

Physicochemical Properties

Property 2,2-Dimethyl-1-phenylpentane-1-thione 1-Phenyl-1-pentene 2-Phenyl-1-pentene Dihydrojasmone
Molecular Weight (g/mol) ~206.3 ~174.2 ~174.2 ~164.2
Boiling Point (°C) ~280–300 (estimated) ~190–200 ~195–205 ~250–260
Solubility Low in water; high in non-polar solvents Similar to thione Similar to thione Moderate in ethanol
Key Functional Group Thione (C=S) Alkene (C=C) Alkene (C=C) Ketone (C=O)

Notes:

  • The thione group increases boiling points due to stronger dipole-dipole interactions compared to alkenes .
  • Steric hindrance from the 2,2-dimethyl group reduces reactivity in nucleophilic additions relative to less hindered analogues.

Reactivity and Stability

  • Thione vs. Ketone : The C=S bond in the thione is longer and less polar than C=O, leading to distinct reactivity in nucleophilic attacks (e.g., slower hydration but higher thiophilicity) .
  • Thione vs.

Spectroscopic Differences

  • IR Spectroscopy : Thiones exhibit C=S stretching at ~1200 cm⁻¹, distinct from C=O (~1700 cm⁻¹) and C=C (~1650 cm⁻¹) .
  • NMR : The deshielding effect of the thione group shifts adjacent proton signals upfield compared to alkenes.

Q & A

Q. What synthetic methodologies are most effective for preparing 2,2-Dimethyl-1-phenylpentane-1-thione, and how can reaction conditions be systematically optimized?

Methodological Answer : The synthesis of this thione derivative can be approached via nucleophilic substitution or condensation reactions. For systematic optimization, employ factorial design to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design allows testing interactions between these parameters while minimizing experimental runs . Key metrics include yield, purity (via HPLC or NMR), and reaction time. Reference analogous protocols for substituted ethanones (e.g., chloro-ethanone derivatives) to identify suitable catalysts (e.g., Lewis acids) .

Advanced Question:

Q. How can density functional theory (DFT) simulations elucidate the electronic structure and reactivity of the thione group in this compound?

Methodological Answer : DFT calculations (e.g., using B3LYP/6-311++G(d,p)) can model the electron density distribution, frontier molecular orbitals, and electrophilic/nucleophilic sites. Compare computed vibrational frequencies (e.g., C=S stretching) with experimental IR/Raman data to validate the model . Advanced studies may explore solvent effects using a polarizable continuum model (PCM) or simulate reaction pathways for thioketone participation in cycloadditions or coordination chemistry .

Basic Question:

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer :

  • NMR : Focus on ¹³C NMR to confirm the thione carbon (δ ~200–220 ppm) and ¹H NMR for methyl/phenyl group integration.
  • IR/Raman : Identify C=S stretches (1050–1250 cm⁻¹) and aromatic C-H bends.
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns.
    If contradictions arise (e.g., unexpected peaks), cross-validate with alternative techniques (e.g., X-ray crystallography) or replicate synthesis under controlled conditions .

Advanced Question:

Q. How can researchers resolve discrepancies in reported reaction yields or byproduct profiles for thioketone derivatives like this compound?

Methodological Answer :

  • Controlled Replication : Standardize reaction conditions (e.g., inert atmosphere, purified reagents) to isolate variables.
  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities; compare with databases (e.g., PubChem) for structural clues .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis to detect intermediates. For example, thione oxidation byproducts may form sulfoxides or sulfones under aerobic conditions .

Basic Question:

Q. What experimental strategies are essential for assessing the stability of this compound under varying environmental conditions?

Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds.
  • Photostability : Expose samples to UV-Vis light (e.g., 365 nm) and monitor degradation via HPLC .
  • Hydrolytic Stability : Test in buffered solutions (pH 3–10) to assess susceptibility to hydrolysis. Surface adsorption effects (e.g., on silica) may accelerate degradation .

Advanced Question:

Q. How can researchers design experiments to investigate this compound as a ligand in transition metal coordination chemistry?

Methodological Answer :

  • Ligand Screening : Use Job’s method or UV-Vis titration to determine metal-ligand stoichiometry.
  • X-ray Crystallography : Resolve coordination geometry and bond lengths. For unstable complexes, substitute with stable analogs (e.g., Pd(II) or Pt(II)) .
  • Computational Modeling : Simulate metal-thione binding energies using molecular docking or DFT. Compare with experimental stability constants (log K) .

Basic Question:

Q. What chromatographic methods are optimal for purifying this compound, and how can column conditions be optimized?

Methodological Answer :

  • Normal-Phase HPLC : Use silica columns with hexane/ethyl acetate gradients for nonpolar thiones.
  • Reverse-Phase HPLC : Employ C18 columns with acetonitrile/water for polar impurities.
    Optimize flow rate and temperature using a central composite design (CCD) to balance resolution and run time .

Advanced Question:

Q. How can machine learning (ML) enhance the prediction of synthetic pathways or physicochemical properties for this compound?

Methodological Answer :

  • Dataset Curation : Compile experimental data (e.g., yields, reaction conditions) from PubChem or CAS Common Chemistry .
  • Model Training : Use neural networks to predict optimal solvent-catalyst pairs or reaction outcomes.
  • Validation : Compare ML predictions with high-throughput robotic synthesis results. AI-driven platforms like COMSOL Multiphysics enable dynamic simulation of reaction parameters .

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